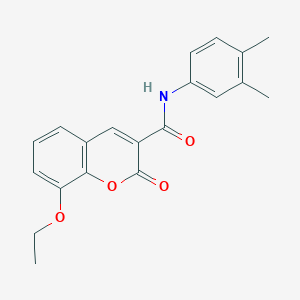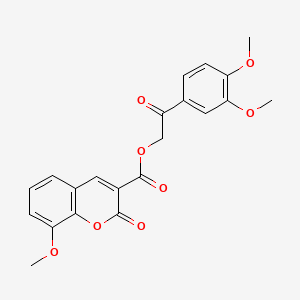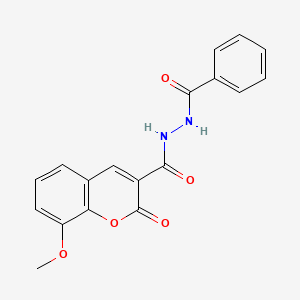![molecular formula C16H18N4O3S B6479973 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-76-8](/img/structure/B6479973.png)
5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic molecule. It features a mix of functionalities like oxazole, sulfonyl, and nitrile groups, making it an interesting subject for synthetic chemistry and pharmacological research. This article delves into the compound's synthetic methods, reactions, research applications, mechanism of action, and comparisons with similar compounds.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis often starts with the formation of the oxazole ring. Typically, this involves a cyclization reaction using amino acids or similar precursors under acidic or basic conditions.
Step 2: : The methylamino group is introduced through an amination reaction, often using methylamine or methylamine derivatives.
Step 3: : The sulfonyl group attached to the piperidine ring is generally introduced through sulfonylation reactions, which use sulfonyl chlorides in the presence of a base.
Step 4: : The phenyl ring with the piperidine-1-sulfonyl substituent is then coupled with the oxazole nucleus using palladium-catalyzed cross-coupling reactions, like Suzuki or Stille coupling, under inert conditions.
Step 5: : Finally, the nitrile group is introduced via cyanation reactions, often using reagents like cyanogen bromide or other cyanide sources.
Industrial Production Methods
The industrial-scale production follows similar synthetic routes but requires optimization for yield, safety, and cost-efficiency. Reactions are typically performed in continuous flow reactors to ensure consistent product quality and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions yield different amines or alcohols, typically using hydride donors like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: : Nucleophilic or electrophilic substitution reactions modify the phenyl or oxazole rings, utilizing reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, mild acids, or bases.
Reduction: : Lithium aluminum hydride, hydrogen gas with palladium/carbon catalyst.
Substitution: : Alkyl halides, acyl chlorides, in solvents like acetonitrile or toluene, often with bases like pyridine.
Major Products Formed
Oxidation: : Derivatives with hydroxyl or carbonyl groups.
Reduction: : Secondary amines, primary alcohols.
Substitution: : Alkylated or acylated derivatives of the phenyl or oxazole rings.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, the compound serves as an intermediate for the preparation of more complex organic molecules. Its multifunctional nature makes it a valuable building block in combinatorial chemistry.
Biology and Medicine
In pharmacology, this compound and its derivatives are studied for their potential as enzyme inhibitors or receptor modulators. The piperidine sulfonyl group often plays a crucial role in the compound’s interaction with biological targets, making it a candidate for developing new drugs.
Industry
In the industrial sector, the compound is investigated for use in materials science, particularly for developing novel polymers or as a ligand in catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(methylamino)-2-(phenyl)-1,3-oxazole-4-carbonitrile: : Lacks the sulfonyl-piperidine group, influencing its biological activity.
2-[4-(piperidine-1-sulfonyl)phenyl]-5-aminomethyl-1,3-oxazole: : Contains an aminomethyl group instead of a nitrile, altering its chemical reactivity and biological effects.
Uniqueness
This compound stands out due to the combination of the oxazole, sulfonyl, nitrile, and piperidine groups, providing a unique set of chemical and biological properties. The presence of the sulfonyl-piperidine moiety is particularly noteworthy, as it significantly enhances the molecule’s ability to interact with biological targets, setting it apart from its analogs.
Propriétés
IUPAC Name |
5-(methylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-18-16-14(11-17)19-15(23-16)12-5-7-13(8-6-12)24(21,22)20-9-3-2-4-10-20/h5-8,18H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPANDLAVXRKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-{[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B6479903.png)
![6,8-dichloro-3-{4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one](/img/structure/B6479917.png)
![6-Chloro-3-{[4-benzylpiperazinyl]carbonyl}chromen-2-one](/img/structure/B6479926.png)


![(2E)-8-methoxy-2-{[(4-methoxyphenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6479937.png)

![4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479955.png)
![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)
![4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B6479966.png)
![5-(piperidin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479976.png)
![5-(4-methylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479991.png)
![2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6479999.png)
![5-{[(4-methylphenyl)methyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480009.png)
